molecular formula C13H14O5 B561740 4,6,7-Trimethoxy-5-methylcoumarin CAS No. 62615-63-8

4,6,7-Trimethoxy-5-methylcoumarin

Cat. No.: B561740
CAS No.: 62615-63-8
M. Wt: 250.25
InChI Key: LCAADQKZOBZHRD-UHFFFAOYSA-N
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Description

4,6,7-Trimethoxy-5-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The molecular formula of this compound is C13H14O5, and it has a molecular weight of 250.25 g/mol .

Safety and Hazards

The safety data sheet for 4,6,7-Trimethoxy-5-methylcoumarin suggests that it is for R&D use only and not for medicinal, household, or other use . Other safety precautions include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trimethoxy-5-methylcoumarin typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For example, the reaction of 4,6,7-trimethoxyphenol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trimethoxy-5-methylcoumarin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrocoumarins. Substitution reactions can introduce various functional groups onto the coumarin ring, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 4,6,7-Trimethoxy-5-methylcoumarin involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

4,6,7-Trimethoxy-5-methylcoumarin can be compared with other coumarin derivatives, such as:

The presence of three methoxy groups in this compound makes it unique, as these groups can influence its solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

4,6,7-trimethoxy-5-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-7-12-8(15-2)6-11(14)18-9(12)5-10(16-3)13(7)17-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAADQKZOBZHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1OC)OC)OC(=O)C=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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